molecular formula C31H52ClN3O3 B12773179 Urea, N-(2-chloroethyl)-N'-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso- CAS No. 164120-29-0

Urea, N-(2-chloroethyl)-N'-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-

Cat. No.: B12773179
CAS No.: 164120-29-0
M. Wt: 550.2 g/mol
InChI Key: CUJNUGZLQFCYEJ-CUQUTVJNSA-N
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Description

“Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” is a complex organic compound that features a urea backbone with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and a cholesterol derivative.

    Formation of Urea Derivative: The 2-chloroethylamine is reacted with a urea derivative under controlled conditions to form the intermediate compound.

    Introduction of Cholesterol Moiety: The cholesterol derivative is then introduced to the intermediate compound through a series of reactions, including esterification and reduction.

    Nitrosation: The final step involves the nitrosation of the compound to introduce the nitroso group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the cholesterol moiety.

    Reduction: Reduction reactions can occur at the nitroso group, converting it to an amine.

    Substitution: The chloroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of ketones or carboxylic acids.

    Reduction: Reduction can yield amines.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules in organic chemistry.

Biology

In biological research, it can be used to study the effects of nitroso compounds on cellular processes.

Medicine

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of “Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” involves its interaction with molecular targets such as enzymes or receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The cholesterol moiety may facilitate the compound’s incorporation into cell membranes, affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(2-chloroethyl)-N’-nitroso-: Lacks the cholesterol moiety.

    Cholesterol derivatives: Compounds with similar cholesterol structures but different functional groups.

Uniqueness

The unique combination of a urea backbone, chloroethyl group, nitroso group, and cholesterol moiety makes this compound distinct. This combination allows for diverse chemical reactivity and potential biological activity.

Conclusion

“Urea, N-(2-chloroethyl)-N’-(((3-beta,7-beta)-3-hydroxycholest-5-en-7-yl)methyl)-N-nitroso-” is a multifaceted compound with potential applications in various fields. Its unique structure and reactivity make it a valuable subject for further research and development.

Properties

CAS No.

164120-29-0

Molecular Formula

C31H52ClN3O3

Molecular Weight

550.2 g/mol

IUPAC Name

1-(2-chloroethyl)-3-[[(3S,7R,10R,13R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-7-yl]methyl]-1-nitrosourea

InChI

InChI=1S/C31H52ClN3O3/c1-20(2)7-6-8-21(3)25-9-10-26-28-22(19-33-29(37)35(34-38)16-15-32)17-23-18-24(36)11-13-30(23,4)27(28)12-14-31(25,26)5/h17,20-22,24-28,36H,6-16,18-19H2,1-5H3,(H,33,37)/t21-,22-,24+,25-,26?,27?,28?,30+,31-/m1/s1

InChI Key

CUJNUGZLQFCYEJ-CUQUTVJNSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2[C@H](C=C4[C@@]3(CC[C@@H](C4)O)C)CNC(=O)N(CCCl)N=O)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)CNC(=O)N(CCCl)N=O)C

Origin of Product

United States

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